N-(3-bromo-4-hydroxyphenyl)-4-tert-butylbenzene-1-sulfonamide
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Overview
Description
N-(3-bromo-4-hydroxyphenyl)-4-tert-butylbenzene-1-sulfonamide: is an organic compound that features a brominated phenyl group, a hydroxyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-hydroxyphenyl)-4-tert-butylbenzene-1-sulfonamide typically involves the bromination of a phenolic compound followed by sulfonamide formation. One common method includes:
Bromination: The starting material, 4-hydroxyphenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Sulfonamide Formation: The brominated product is then reacted with 4-tert-butylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form a dehalogenated product.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dehalogenated phenyl sulfonamide.
Substitution: Various substituted phenyl sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine:
- Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-4-tert-butylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
- N-(3-bromo-4-hydroxyphenyl)acetamide
- N-(3-bromo-4-hydroxyphenyl)-4-fluorobenzenesulfonamide
- N-(3-bromo-4-hydroxyphenyl)-3-nitrobenzenesulfonamide
Comparison:
- N-(3-bromo-4-hydroxyphenyl)-4-tert-butylbenzene-1-sulfonamide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties.
- The tert-butyl group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-(3-bromo-4-hydroxyphenyl)-4-tert-butylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)18-12-6-9-15(19)14(17)10-12/h4-10,18-19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFESEDJADQPQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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